1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC15984341
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde -](/images/structure/VC15984341.png)
Specification
Molecular Formula | C10H14N2O2 |
---|---|
Molecular Weight | 194.23 g/mol |
IUPAC Name | 1-[2-(dimethylamino)ethyl]-2-oxopyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C10H14N2O2/c1-11(2)6-7-12-5-3-4-9(8-13)10(12)14/h3-5,8H,6-7H2,1-2H3 |
Standard InChI Key | NNPMHCDULOZDIZ-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CCN1C=CC=C(C1=O)C=O |
Introduction
1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a complex organic compound with a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound features a dihydropyridine core and a carbaldehyde functional group, which are crucial for its potential biological activities and pharmacological properties. It is particularly noted for its interactions with biological macromolecules, suggesting therapeutic applications, especially in neurological disorders.
Synthesis and Chemical Reactions
The synthesis of 1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves multi-step organic reactions. These steps require careful control of reaction conditions to ensure high yields and purity. The compound can participate in various chemical reactions due to its functional groups, which are similar to those found in other dihydropyridine derivatives.
Biological Activity and Potential Applications
Preliminary studies indicate that 1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde exhibits significant biological activity. It has been studied for potential therapeutic applications, particularly in neurological disorders. Interaction studies using techniques such as spectroscopy and molecular docking are crucial for understanding its mechanism of action and therapeutic potential.
Potential Application | Description |
---|---|
Neurological Disorders | Preliminary studies suggest potential therapeutic applications. |
Interaction Studies | Techniques like spectroscopy and molecular docking are used to understand its mechanism of action. |
Comparison with Similar Compounds
Several compounds share structural similarities with 1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde. Notable examples include:
-
1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Lacks the dimethylamino group, potentially leading to different biological activity.
-
1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Contains a diethylamino group, resulting in a different pharmacological profile.
-
3-(Dimethylamino)-1-(pyridin-4-yl)-propan-1-one: Features a different core structure, exploring different pharmacological profiles.
Compound | Structure | Key Features |
---|---|---|
1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | C12H15NO2 | Lacks dimethylamino group. |
1-(3-(Diethylamino)propyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde | C13H20N2O2 | Contains diethylamino group. |
3-(Dimethylamino)-1-(pyridin-4-yl)-propan-1-one | C12H16N2O | Different core structure. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume